2-Bromo-3-(trifluoromethyl)aniline

Physical Organic Chemistry Medicinal Chemistry Salt Formation & Purification

Incorrect regioisomer procurement (e.g., 4- or 5-bromo-CF3-aniline) leads to failed cross-couplings and misleading CYP inhibition data. 2-Bromo-3-(trifluoromethyl)aniline (CAS 58458-10-9) eliminates this risk with its defined ortho-Br/meta-CF3 regiochemistry. • Ortho-Br enables selective Suzuki-Miyaura & Buchwald-Hartwig couplings for constructing biaryl/N-aryl derivatives with meta-CF3 pharmacophores. • Selective CYP1A2 inhibitor (IC50 20 µM), negative for CYP2C19/2C9/2D6 - ideal positive control for CYP inhibition screening panels. • 98% purity solid; lot-consistent quality for med chem library synthesis & analytical method development.

Molecular Formula C7H5BrF3N
Molecular Weight 240.02 g/mol
CAS No. 58458-10-9
Cat. No. B1266073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(trifluoromethyl)aniline
CAS58458-10-9
Molecular FormulaC7H5BrF3N
Molecular Weight240.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)Br)C(F)(F)F
InChIInChI=1S/C7H5BrF3N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2
InChIKeyXIUJCAJFRWDEKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(trifluoromethyl)aniline: Properties & Procurement


2-Bromo-3-(trifluoromethyl)aniline (CAS 58458-10-9), also known as 3-amino-2-bromobenzotrifluoride, is a halogenated aromatic amine of formula C₇H₅BrF₃N (MW 240.02 g·mol⁻¹) . It belongs to the class of bromo-trifluoromethyl anilines, which serve as key intermediates in agrochemical, pharmaceutical, and materials synthesis [1]. The substitution pattern is critical: a bromine atom at ring position 2 (ortho to the amine) and a trifluoromethyl group at position 3 (meta to the amine) create a unique electronic landscape that governs its reactivity in cross-coupling, nucleophilic aromatic substitution, and metalation reactions . Commercially, it is widely available at 98% purity from major suppliers such as Thermo Scientific / Alfa Aesar, Fluorochem, and Bidepharm .

2-Bromo-3-(trifluoromethyl)aniline: Regioisomer Specificity


In the bromo-trifluoromethyl aniline family, the relative positions of Br, NH₂, and CF₃ on the benzene ring (ortho, meta, para) dictate molecular reactivity, biological target engagement, and physicochemical properties . Each regioisomer presents a distinct electronic profile: the electron-withdrawing CF₃ group deactivates the ring and directs electrophilic substitution to specific positions, while the ortho-bromine in 2-Bromo-3-(trifluoromethyl)aniline imposes steric hindrance that can shield the amine in Pd-catalyzed aminations or promote selective mono-coupling . Consequently, swapping isomers yields different cross-coupling regioselectivity, altered pharmacokinetic properties (logP, pKa), and divergent bioactivity profiles [1]. The quantitative evidence below demonstrates that even compounds with identical molecular formulae (C₇H₅BrF₃N) differ in measurable parameters that critically affect procurement and experimental outcomes.

2-Bromo-3-(trifluoromethyl)aniline: Comparative Evidence


pKa and Basicity vs. Regioisomers

The predicted pKa of the anilinium ion largely determines solubility, salt-formation efficiency, and reactivity in acid-catalyzed reactions. The 2-Bromo-3-(trifluoromethyl)aniline has a predicted pKa of 1.31±0.10, identical to its 5-isomer (2-Bromo-5-(trifluoromethyl)aniline, pKa 1.31±0.10) but significantly higher (less acidic) than the 4-isomer (2-Bromo-4-(trifluoromethyl)aniline, pKa 0.70±0.10) . By comparison, 2-bromoaniline (no CF₃) has a reported experimental pKa of 2.53 at 25°C, and 3-(trifluoromethyl)aniline (no Br) has a pKa of 3.49 (reported) or 4.89 (estimated) [1][2]. The introduction of the CF₃ group drops the pKa by roughly 1.2–1.8 log units relative to 2-bromoaniline, increasing the proportion of neutral free-base form under physiological or mildly acidic conditions and affecting both extraction and chromatography behavior. The 4-isomer's lower pKa (ΔpKa ≈ -0.6 vs target) reflects the stronger para-electron withdrawal of CF₃, which can lead to different protonation equilibria and altered reactivity in acid-mediated transformations .

Physical Organic Chemistry Medicinal Chemistry Salt Formation & Purification

Lipophilicity (LogP) vs. Regioisomers

The octanol-water partition coefficient (LogP) governs membrane permeability, extraction efficiency, and reverse-phase chromatographic retention. 2-Bromo-3-(trifluoromethyl)aniline shows a consensus LogP of 2.99 (XLogP3 = 2.82, MLogP = 3.3, WLogP = 4.21) with a reported database value of 3.63 [1]. In comparison, the 5-isomer (2-Bromo-5-(trifluoromethyl)aniline) has a reported LogP of 3.05–3.63 , and the 4-isomer (2-Bromo-4-(trifluoromethyl)aniline) has a reported LogP of 3.205 [2]. While the high-end estimates overlap, the consensus average places 2-Bromo-3-(trifluoromethyl)aniline slightly above the 4-isomer (ΔLogP ≈ +0.42 using XLogP3 for target vs 4-isomer's database LogP), suggesting marginally higher lipophilicity. The difference from the non-brominated 3-(trifluoromethyl)aniline (LogP not directly compared, but the addition of Br would increase LogP by approximately +0.5 to +0.8 units based on typical halogen substitution effects) further supports that the bromine atom enhances membrane permeation and organic-phase partitioning [3].

Drug Design ADME Prediction Chromatographic Method Development

Physical State: Solid Form Advantage

2-Bromo-3-(trifluoromethyl)aniline is an off-white to white solid at room temperature (approximate melting point 60–92°C based on supplier data, with some variation across sources) . In contrast, its 5-isomer (2-Bromo-5-(trifluoromethyl)aniline, CAS 454-79-5) is a clear liquid at room temperature with a melting point of 47–49°C and a density of 1.675 g·mL⁻¹ at 25°C . The 4-isomer (2-Bromo-4-(trifluoromethyl)aniline, CAS 57946-63-1) is also a solid (crystals) with melting point 26–36°C . For procurement and laboratory use, a solid physical form generally offers easier gravimetric dispensing, reduced volatility-related exposure risk, and simpler storage without concerns about liquid leakage or solute evaporation. The target compound's solid state also simplifies lyophilization compatibility if used in biological assay preparation.

Chemical Procurement Formulation Laboratory Handling

CYP1A2 Inhibition Selectivity

2-Bromo-3-(trifluoromethyl)aniline has been profiled as a CYP1A2 inhibitor (IC₅₀ = 20,000 nM in human liver microsomes using isoform-specific probe substrate with LC-MS detection) and is flagged as a CYP1A2 inhibitor but not an inhibitor of CYP2C19, CYP2C9, or CYP2D6 [1]. In contrast, publicly accessible CYP inhibition data for the 5-isomer and 4-isomer are not available from authoritative databases, though computational SVM models predict CYP1A2 inhibition potential for both isomers [2]. The qualitative difference—confirmed experimental CYP1A2 inhibition for the target versus only predictive model data for isomers—provides a tangible basis for selecting this compound in DMPK-relevant studies. The relatively weak CYP1A2 IC₅₀ (20 µM) suggests low risk for CYP-mediated drug-drug interactions, but the confirmed activity warns researchers to interpret any CYP1A2-related metabolic effects when this compound is used as a building block in bioactive molecule synthesis.

Drug Metabolism CYP450 Inhibition ADME-Tox Screening

Pd Cross-Coupling Selectivity

The ortho-bromine atom in 2-Bromo-3-(trifluoromethyl)aniline is sterically and electronically primed for Pd-catalyzed cross-coupling. The meta-CF₃ group exerts an electron-withdrawing effect that promotes oxidative addition of Pd(0) into the C–Br bond while simultaneously deactivating the ring toward undesired electrophilic side reactions . This contrasts with the 5-isomer (2-Bromo-5-(trifluoromethyl)aniline), where the bromine is para to the CF₃ group—a geometry that can accelerate oxidative addition but also changes the electronic environment at the coupling site and may lead to different reaction rates or selectivity profiles [1]. In practical synthetic use, 2-Bromo-3-(trifluoromethyl)aniline has been reported as an 'excellent substrate' for Suzuki, Buchwald-Hartwig, and Ullmann couplings [2], with demonstrated applications in synthesizing o-trifluoroacetylanilines via Suzuki coupling [3]. The 5-isomer, meanwhile, is documented primarily as a precursor to HCV NS3 protease inhibitors . While direct yield comparisons under identical conditions are not available in the open literature, the divergent application profiles—target compound favored for general cross-coupling methodology, 5-isomer for specific medicinal chemistry programs—reflect the regiochemical differentiation in practice.

Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Regioselective Synthesis

2-Bromo-3-(trifluoromethyl)aniline: Key Applications


Cross-Coupling Building Block

The ortho-bromo substituent in 2-Bromo-3-(trifluoromethyl)aniline provides a reactive handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling construction of biaryl and N-aryl derivatives bearing a meta-CF₃ group [1]. This regiochemical arrangement is specifically required for synthesizing crop protection agents (herbicides, insecticides, fungicides) and pharmaceutical intermediates where the spatial orientation of the CF₃ group critically modulates target binding and metabolic stability [2]. The compound's solid physical form facilitates accurate weighing for small-scale parallel synthesis in medicinal chemistry libraries.

CYP1A2 Inhibition Reference Standard

With an experimentally confirmed CYP1A2 IC₅₀ of 20 µM in human liver microsomes and negative inhibition of CYP2C19, CYP2C9, and CYP2D6, 2-Bromo-3-(trifluoromethyl)aniline can serve as a reference compound or control in CYP inhibition screening panels during early drug discovery [3]. Its clean selectivity profile (CYP1A2 only) enables its use as a positive control for CYP1A2 activity without confounding inhibition of other major isoforms—a feature not yet confirmed for its regioisomers.

Myelin Basic Protein Probe Development

2-Bromo-3-(trifluoromethyl)aniline has demonstrated activity in experimental autoimmune encephalomyelitis (EAE) models, where it inhibits myelin basic protein (MBP) synthesis and suppresses MBP mRNA expression in a dose-dependent manner . This biological profile, while still emerging, positions the compound as a starting scaffold for developing probes to study oligodendrocyte differentiation and demyelinating disorders—an application context not shared by the 5-isomer (which is primarily associated with HCV antiviral programs) or the 4-isomer (used in metabolic fate studies).

LogP & pKa Method Reference

The intermediate lipophilicity (LogP 2.99–3.63) and intermediate basicity (pKa ~1.31) of 2-Bromo-3-(trifluoromethyl)aniline make it a useful reference compound for calibrating chromatographic retention models, logP prediction algorithms, and pKa measurement methods within the bromo-trifluoromethyl aniline series [4]. Procurement of this specific isomer, rather than an arbitrary bromo-CF₃-aniline, ensures consistency across analytical method development and inter-laboratory comparisons.

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